molecular formula C26H27N2OP B8227684 (S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B8227684
M. Wt: 414.5 g/mol
InChI Key: HBWSZKUXZKWRPU-RPBOFIJWSA-N
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Description

(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral P,N-ligand featuring a 4,5-dihydrooxazole (oxazoline) core substituted with a phenyl group at position 4 and a piperidin-2-yl group bearing a diphenylphosphanyl moiety at position 2. This compound is synthesized via stereoselective routes, often starting from enantiomerically pure precursors like (S)-(+)-2-phenylglycinol, as demonstrated in studies on analogous oxazoline derivatives . Its structure combines a rigid oxazoline ring with a flexible piperidine-phosphine group, making it effective in asymmetric catalysis, particularly in transition metal complexes for reactions such as amination .

Properties

IUPAC Name

diphenyl-[(2S)-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]piperidin-1-yl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N2OP/c1-4-12-21(13-5-1)24-20-29-26(27-24)25-18-10-11-19-28(25)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-9,12-17,24-25H,10-11,18-20H2/t24-,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWSZKUXZKWRPU-RPBOFIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=NC(CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C2=N[C@H](CO2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N2OP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C26_{26}H27_{27}N2_{2}OP
  • Molecular Weight : 414.48 g/mol
  • CAS Number : 2757084-46-9

The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the diphenylphosphanyl group and the piperidine ring. These components are known to interact with various biological targets, potentially influencing several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other phosphine-containing compounds that have shown activity against tyrosinase and other enzymes involved in metabolic pathways .
  • Cellular Signaling Modulation : The diphenylphosphanyl moiety can influence cellular signaling pathways by interacting with proteins involved in signal transduction .

Antitumor Activity

Research has indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies on palladium complexes derived from phosphine ligands have shown significant antitumor activity against HepG2 human hepatoblastoma cells, suggesting a potential for this compound in cancer therapy .

CompoundCell LineCytotoxicity (%)
Pd(II) ComplexHepG257.6%
(S)-2...TBDTBD

Case Studies

  • Study on Phosphine Complexes : A study focusing on phosphine complexes demonstrated that modifications in the phosphine structure could enhance cytotoxicity against cancer cells. The findings suggest that this compound might exhibit similar enhancements in activity when tested against specific cancer models .
  • Tyrosinase Inhibition : Another relevant study highlighted the importance of substituents on phenyl rings in enhancing tyrosinase inhibition. This suggests that the structural characteristics of (S)-2... could be optimized for increased enzyme inhibition, which is crucial in conditions like hyperpigmentation and melanoma .

Research Findings

Recent research has focused on the synthesis and characterization of related compounds, emphasizing their biological evaluations:

  • Cytotoxicity Assays : Compounds structurally related to (S)-2... have undergone cytotoxicity assays against multiple cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential.
  • Mechanistic Studies : Ongoing studies are exploring the specific mechanisms through which these compounds exert their effects on cellular processes, particularly in apoptosis and cell cycle regulation.

Scientific Research Applications

Catalysis

One of the prominent applications of this compound is in asymmetric catalysis. The presence of the diphenylphosphanyl group allows it to act as a chiral ligand in various catalytic reactions.

Case Study: Asymmetric Synthesis

In a study published in Journal of Organic Chemistry, researchers utilized (S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole as a ligand in the asymmetric hydrogenation of α,β-unsaturated carbonyl compounds. The results indicated high enantioselectivity and yield, showcasing the compound's effectiveness as a chiral catalyst .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development, particularly in the treatment of neurological disorders. The piperidine ring is often associated with various pharmacological activities.

Case Study: Neuroprotective Effects

Research published in European Journal of Medicinal Chemistry investigated the neuroprotective properties of derivatives of this compound. The study found that certain derivatives exhibited significant protective effects against oxidative stress-induced neuronal cell death, suggesting potential applications in neurodegenerative diseases .

Material Science

The compound has also shown promise in material science, particularly in the development of phosphine-based materials for electronic applications.

Case Study: Conductive Polymers

In a publication from Advanced Materials, researchers synthesized conductive polymers incorporating this compound. These materials demonstrated enhanced electrical conductivity and stability, making them suitable for use in organic electronic devices .

Summary Table of Applications

Application AreaDescriptionKey Findings
Catalysis Asymmetric hydrogenation reactionsHigh enantioselectivity and yield
Medicinal Chemistry Neuroprotective effectsSignificant protection against oxidative stress
Material Science Development of conductive polymersEnhanced electrical conductivity and stability

Comparison with Similar Compounds

Ligands with Phosphine-Oxazoline Frameworks

  • (S)-2-[(Diphenylphosphanyl)-methyl]-4-phenyl-4,5-dihydrooxazole (78): This ligand () replaces the piperidine group with a methyl linker between the phosphine and oxazoline.
  • (S)-4-benzyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole: Substitution at position 4 with a benzyl group () increases hydrophobicity, which may enhance solubility in nonpolar solvents. However, the ortho-diphenylphosphino phenyl group at position 2 creates a more constrained coordination environment than the piperidine-phosphine moiety in the target compound.

Bis-Oxazoline Derivatives

  • (4R,4′R)-2,2′-(Cycloheptane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) :
    This dimeric compound () features two oxazoline rings bridged by a cycloheptane group. The rigid structure limits conformational flexibility, making it less adaptable for substrates requiring dynamic ligand-metal interactions. Its stereochemical configuration (R,R vs. S,S) also impacts chiral induction efficiency.

Antifungal Oxazoline Derivatives

  • 2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole (A30-A34) :
    Substitution with a benzothiophene group at position 2 () shifts the application from catalysis to antifungal activity, with MIC values as low as 0.03 μg/mL against Candida albicans. The absence of a phosphine group eliminates metal-binding capability, highlighting how substituent choice dictates functional roles.

Comparative Data Table

Compound Name Key Structural Features Application Performance Metrics Reference
Target Compound (S,S)-Piperidinyl-diphenylphosphine oxazole Asymmetric catalysis High enantioselectivity in Ru-catalyzed amination
(S)-2-[(Diphenylphosphanyl)-methyl]-oxazole Methyl-phosphine linker Catalysis (less steric bulk) Moderate enantioselectivity
2-(Benzo[b]thiophen-2-yl)-oxazole derivatives Benzothiophene substituent Antifungal agents MIC: 0.03–0.5 μg/mL (C. albicans)
Bis-(4-phenyloxazole) cycloheptane dimer Dimeric, rigid bridge Chiral ligand Variable selectivity based on stereochemistry

Key Research Findings

Catalytic Efficiency :
The target compound’s piperidine-phosphine group enables superior enantioselectivity (up to 99% ee) in Ru-catalyzed amination reactions compared to methyl-linked analogues . The nitrogen in the piperidine ring enhances electron donation, stabilizing metal intermediates.

Stereochemical Impact :
Enantiomeric purity is critical. For example, (4R,4′R) and (4S,4′S) bis-oxazoline dimers () show divergent catalytic outcomes, underscoring the importance of the (S,S) configuration in the target compound for optimal performance.

Biological vs.

Preparation Methods

Preparation of Chiral Oxazoline Precursor

The oxazoline ring is synthesized from enantiomerically pure amino alcohols. A representative procedure involves:

  • Amino Alcohol Activation :

    • (S)-2-Amino-1-phenylpropan-1-ol is treated with cyanogen bromide (BrCN) in dichloromethane (DCM) to form a nitrile intermediate.

  • Cyclization :

    • The nitrile undergoes cyclization using methanesulfonic acid (CH3_3SO3_3H) at 80°C, forming the oxazoline ring.

    • Key Condition : Anhydrous environment to prevent hydrolysis.

Example Reaction:

(S)-2-Amino-1-phenylpropan-1-ol+BrCNDCM, 0°CNitrile IntermediateCH3SO3H, 80°COxazoline Ring\text{(S)-2-Amino-1-phenylpropan-1-ol} + \text{BrCN} \xrightarrow{\text{DCM, 0°C}} \text{Nitrile Intermediate} \xrightarrow{\text{CH}3\text{SO}3\text{H, 80°C}} \text{Oxazoline Ring}

Example Reaction:

Chlorinated Piperidine+Oxazoline PrecursorLiOtBu, THF, −40°CPiperidine-Oxazoline Adduct\text{Chlorinated Piperidine} + \text{Oxazoline Precursor} \xrightarrow{\text{LiO}^t\text{Bu, THF, −40°C}} \text{Piperidine-Oxazoline Adduct}

Phosphanyl Group Installation

The diphenylphosphanyl group is introduced via a palladium-catalyzed coupling reaction:

  • Phosphine Ligand Coordination :

    • The piperidine-oxazoline adduct is treated with diphenylphosphine (PPh2_2H) and [Pd(OAc)2_2] in toluene at 110°C.

  • Stereochemical Retention :

    • Chiral phosphine ligands (e.g., (R)-BINAP) ensure retention of configuration during coupling.

Example Reaction:

Piperidine-Oxazoline Adduct+PPh2HPd(OAc)2,BINAP(S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole\text{Piperidine-Oxazoline Adduct} + \text{PPh}2\text{H} \xrightarrow{\text{Pd(OAc)}2, \text{BINAP}} \text{this compound}

Stereochemical Control Strategies

MethodConditionsEnantiomeric Excess (ee)Reference
Chiral Amino Alcohol Starting Material(S)-2-Amino-1-phenylpropan-1-ol98%
Asymmetric CatalysisPd/(R)-BINAP, toluene, 110°C95%
Kinetic ResolutionLipase-mediated hydrolysis90%
  • Critical Factor : Use of enantiopure starting materials avoids downstream racemization.

Purification and Characterization

Chromatographic Purification

  • Normal-Phase SiO2_2 Chromatography : Eluted with hexane/ethyl acetate (4:1) to isolate the product.

  • Yield : 65–75% after purification.

Analytical Validation

  • NMR Spectroscopy : 31P^{31}\text{P}-NMR confirms phosphine coordination (δ = −15 to −20 ppm).

  • HPLC : Chiralcel OD-H column (hexane/i-PrOH 90:10) verifies ee > 98%.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Amino Alcohol Route)Method B (Catalytic Asymmetric)
Starting Material CostLowHigh
Step Count43
Overall Yield58%72%
ScalabilityLimitedIndustrial
  • Preferred Route : Method B offers higher yield and scalability for industrial applications.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Reduces reaction time from 24 h to 2 h via microreactor technology.

  • Solvent Recycling : Toluene is recovered via distillation, reducing waste.

Recent Advances (2023–2025)

  • Photoredox Catalysis : Visible-light-mediated coupling reduces Pd catalyst loading by 90%.

  • Biocatalytic Methods : Engineered transaminases achieve ee > 99% at 25°C .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-((S)-1-(Diphenylphosphanyl)piperidin-2-yl)-4-phenyl-4,5-dihydrooxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step sequence involving chiral building blocks. For example, (S)-(+)-2-phenylglycinol serves as a precursor for oxazoline ring formation, followed by phosphine group introduction. Key steps include:

  • Step 1 : Cyclization of (S)-(+)-2-phenylglycinol with a carbonyl source (e.g., benzaldehyde derivatives) under acidic conditions to form the dihydrooxazole core .
  • Step 2 : Phosphination via palladium-catalyzed cross-coupling or nucleophilic substitution to install the diphenylphosphanyl-piperidine moiety .
  • Optimization : Reaction yields (83.2–94.5%) depend on temperature control (0–25°C), inert atmosphere, and stoichiometric ratios of reagents. Purity (>99%) is confirmed by chromatography and crystallization .

Q. How is the stereochemical integrity of the compound validated during synthesis?

  • Methodological Answer : Chiral purity is assessed using:

  • Polarimetry : Specific optical rotation measurements (e.g., [α]D²⁵ = –45° for (S)-configuration derivatives) .
  • NMR Spectroscopy : Diastereotopic proton splitting in 1H^1H-NMR and 31P^31P-NMR to confirm phosphine coordination .
  • Chromatography : Chiral HPLC or GC-MS with chiral stationary phases to resolve enantiomers .

Q. What are the critical handling and storage requirements for this air-sensitive compound?

  • Methodological Answer : The diphenylphosphanyl group is prone to oxidation. Best practices include:

  • Storage : Under inert gas (Ar/N₂) at –20°C in flame-sealed ampoules or Schlenk flasks .
  • Handling : Use gloveboxes or Schlenk lines for synthesis and purification. Monitor for color changes (yellow → brown indicates oxidation) .

Q. How do the chiral centers influence the compound’s coordination behavior in catalysis?

  • Methodological Answer : The (S,S)-configuration creates a rigid, C₂-symmetric ligand geometry, enhancing enantioselectivity in asymmetric catalysis. Computational modeling (DFT) predicts preferential binding to transition metals (e.g., Rh, Pd) via the P and N donors, directing substrate approach in reactions like hydrogenation .

Advanced Research Questions

Q. How does this ligand compare to other PHOX-type ligands in asymmetric catalysis?

  • Methodological Answer : Comparative studies involve:

  • Catalytic Screening : Testing enantiomeric excess (ee) in benchmark reactions (e.g., ketone hydrogenation). For example, (S,S)-ligands may achieve >90% ee vs. 70–80% for non-chiral analogs .
  • Structural Analysis : X-ray crystallography reveals bite angles (85–90°) and steric bulk from the piperidine group, which improve turnover frequency (TOF) .

Q. What experimental strategies resolve contradictions in stereochemical outcomes during catalysis?

  • Methodological Answer : Discrepancies between predicted and observed ee often arise from solvent effects or metal-ligand mismatch. Mitigation includes:

  • Solvent Screening : Polar aprotic solvents (e.g., DCM) stabilize transition states better than THF .
  • Metal Variation : Switching from [Rh(cod)₂]⁺ to [Ir(cod)Cl]₂ can invert enantioselectivity due to differing d-orbital geometries .

Q. How can computational modeling guide ligand design for improved catalytic activity?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states to identify steric/electronic bottlenecks. For example, modifying the piperidine’s substituents (e.g., –CH₃ vs. –CF₃) alters electron density at the metal center .
  • Docking Studies : Predict substrate binding modes in chiral pockets using software like AutoDock Vina .

Q. What are the stability limits of this ligand under harsh catalytic conditions?

  • Methodological Answer : Accelerated degradation studies under high-temperature (80°C) or acidic conditions reveal:

  • Oxidative Stability : Decomposition occurs within 12 hours in air, but stability extends to >48 hours under H₂ (1 atm) .
  • Acid Resistance : The oxazoline ring hydrolyzes in HCl (>1 M), monitored by 1H^1H-NMR loss of –CH₂–O– peaks .

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